molecular formula C14H21Cl B8584757 1-chlorotetradeca-2,5-diyne

1-chlorotetradeca-2,5-diyne

Cat. No.: B8584757
M. Wt: 224.77 g/mol
InChI Key: NKCWGYITRCSPRU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-chlorotetradeca-2,5-diyne can be synthesized through several methods. One common approach involves the reaction of 1-bromo-2,5-tetradecadiyne with a chlorine source under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

In industrial settings, the production of 1-chloro-2,5-tetradecadiyne may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-chlorotetradeca-2,5-diyne undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The triple bonds can be oxidized to form diketones or other oxygen-containing compounds.

    Reduction Reactions: The triple bonds can be reduced to form alkenes or alkanes.

Common Reagents and Conditions

Major Products

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

Scientific Research Applications

1-chlorotetradeca-2,5-diyne has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the inhibition of leukotriene pathways.

    Medicine: Investigated for its role in the development of anti-inflammatory drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-chloro-2,5-tetradecadiyne involves its interaction with specific molecular targets, such as 5-lipoxygenase. By inhibiting this enzyme, the compound can reduce the production of leukotrienes, which are involved in inflammatory responses. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing its normal function.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2,5-tetradecadiyne
  • 1-Iodo-2,5-tetradecadiyne
  • 1-Fluoro-2,5-tetradecadiyne

Uniqueness

1-chlorotetradeca-2,5-diyne is unique due to its specific chlorine substitution, which imparts distinct reactivity and properties compared to its bromine, iodine, or fluorine analogs. This uniqueness makes it particularly valuable in certain synthetic applications and research contexts.

Properties

Molecular Formula

C14H21Cl

Molecular Weight

224.77 g/mol

IUPAC Name

1-chlorotetradeca-2,5-diyne

InChI

InChI=1S/C14H21Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-8,11,14H2,1H3

InChI Key

NKCWGYITRCSPRU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC#CCC#CCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

38 ml of a 1M solution of ethyl magnesium bromide in THF were added dropwise, at room temperature, to a solution of 5 grams of 1-decyne in 15 ml of anhydrous THF, under an inert atmosphere. With the addition complete, the mixture was maintained under stirring for 30 min at room temperature and then heated under reflux for 1 h 30 min. The mixture was cooled to room temperature and then 286 mg of copper(I) chloride were added and the mixture was again heated under reflux for 1 hour. It was then cooled to between 40° C. and 50° C. and 12.5 g of 1,4-dichloro-2-butyne dissolved in 25 ml of anhydrous THF were added. The mixture was refluxed for 1 hour and then maintained under stirring for 15 h at room temperature before heating again under reflux for 2 h. The reaction medium was then cooled to 4° C. and hydrolyzed with care with a saturated aqueous solution of NH4Cl. The medium was then extracted 3 times with diethyl ether and the combined organic phases were washed 3 times with water and then with a saturated aqueous solution of NaCl before being dried over Na2SO4, filtered and concentrated under vacuum in a rotary evaporator. The oily residue containing 1,4-dichloro-2-butyne in excess was purified by distillation under reduced pressure to give 1-chloro-2,5-tetradecadiyne (b.p.=111-114° C., 0.36 mbar) in the form of an orange-colored oil (yield 52.4%).
Name
copper(I) chloride
Quantity
286 mg
Type
catalyst
Reaction Step One
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solution
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5 g
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15 mL
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solvent
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12.5 g
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25 mL
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